1,3-Propanediol, 1,2-bis(4-methoxyphenyl)-
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Overview
Description
1,3-Propanediol, 1,2-bis(4-methoxyphenyl)-: is a diketone compound, often used as an intermediate in the synthesis of various bisphenols . It is known for its unique structure, which includes two methoxyphenyl groups attached to a propanediol backbone. This compound is valuable in organic synthesis and has applications in various fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- can be synthesized through the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by a condensation reaction to form the diketone structure . The reaction typically involves the use of sodium hydroxide or potassium hydroxide as the base and is carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules and ligands for metal complexes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic reactions. Additionally, its diketone structure allows it to undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1,3-Diphenyl-1,3-propanedione: Similar structure but lacks methoxy groups.
1,3-Bis(4-tert-butylphenyl)-1,3-propanedione: Similar structure with tert-butyl groups instead of methoxy groups.
Uniqueness: 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- is unique due to its methoxy substituents, which can influence its reactivity and interactions with other molecules. These methoxy groups can also enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
85272-48-6 |
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Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
1,2-bis(4-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C17H20O4/c1-20-14-7-3-12(4-8-14)16(11-18)17(19)13-5-9-15(21-2)10-6-13/h3-10,16-19H,11H2,1-2H3 |
InChI Key |
LFSIMLURZHAIEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CO)C(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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